4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid
Description
Properties
IUPAC Name |
4-[(5-bromo-2-methoxyphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO5S/c1-21-12-7-4-10(15)8-13(12)22(19,20)16-11-5-2-9(3-6-11)14(17)18/h2-8,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANZALNTGSLJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of 5-bromo-2-methoxyaniline followed by coupling with benzoic acid derivatives. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its role in drug development, enzyme inhibition, and potential therapeutic uses.
Synthesis of Therapeutic Agents
The compound serves as a key intermediate in the synthesis of various therapeutic agents. For instance, it has been utilized in the development of Sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for diabetes treatment. A study highlighted an efficient synthetic route for a related compound that showcased high yields and scalability, indicating the potential for industrial application in drug manufacturing .
Enzyme Inhibition
Research has demonstrated that sulfonamide derivatives exhibit significant inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor progression and metastasis. A recent study reported that certain derivatives of sulfonamides showed selective inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, suggesting their potential as anticancer agents . The ability to induce apoptosis in cancer cell lines further underscores their therapeutic promise.
Antibacterial and Antibiofilm Activities
Sulfonamide compounds have been evaluated for their antibacterial properties. Specific derivatives exhibited substantial inhibition against Staphylococcus aureus and Klebsiella pneumoniae, demonstrating effective antibacterial and anti-biofilm activities at concentrations around 50 μg/mL . This suggests that compounds like this compound could be developed into new antibacterial agents.
Case Study: SGLT2 Inhibitors Development
A notable case study involved the synthesis of a family of SGLT2 inhibitors where this compound played a crucial role. The process was optimized for industrial scale-up, yielding compounds with promising pharmacological profiles suitable for clinical trials . This demonstrates the compound's importance in addressing metabolic disorders like diabetes.
Case Study: Antitumor Activity
Another significant study focused on the antitumor properties of sulfonamide derivatives, including those related to this compound. The research revealed that these compounds could selectively target cancer cells while sparing normal cells, highlighting their potential for use in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor functions. The exact pathways depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
4-{[(5-Chloro-2-Methoxyphenyl)Sulfonyl]Amino}Benzoic Acid (CAS 927637-85-2)
- Molecular Formula: C₁₄H₁₂ClNO₅S
- Molecular Weight : 341.76 g/mol
- Key Differences: Substitution of bromine with chlorine reduces molecular weight by ~44 g/mol.
4-{[(4-Bromophenyl)Sulfonyl]Amino}Benzoic Acid (CAS 126145-99-1)
Methoxy Group Variations
4-{[(4-Chlorophenyl)Sulfonyl]Amino}Benzoic Acid (CAS 63421-70-5)
Hybrid Derivatives with Additional Functional Groups
5-Bromo-2-[[[(4-Fluorobenzoyl)Amino]Thioxomethyl]Amino]Benzoic Acid (CAS 586391-99-3)
- Molecular Formula : C₁₅H₁₀BrFN₂O₃S
- Molecular Weight : 397.2 g/mol
- Key Differences :
- Incorporates a thioxomethyl and fluorobenzoyl group, increasing complexity (complexity score 472 vs. 484 for the target compound).
- Higher hydrogen-bond acceptor count (5 vs. 6) and TPSA (111 Ų vs. 101 Ų), suggesting enhanced solubility but reduced membrane permeability .
Biological Activity
4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a sulfonamide derivative that has garnered attention in various fields of biological research, particularly due to its potential antibacterial, antifungal, and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group, a methoxy substituent, and a brominated aromatic ring. Its chemical formula is , with a molecular weight of approximately 388.23 g/mol. The presence of the sulfonamide group is crucial for its biological activity, as it can interact with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal properties. Studies have shown that the compound can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. It has also demonstrated effectiveness against common fungal pathogens.
- Mechanism of Action : The sulfonamide group likely interferes with bacterial folate synthesis, similar to other sulfa drugs, by inhibiting dihydropteroate synthase (DHPS) .
Anticancer Activity
The compound has been investigated for its anticancer potential, particularly against various human cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through multiple pathways.
- Case Studies :
- In vitro assays have shown that this compound exhibits cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 10 to 25 µM .
- Molecular docking studies suggest that the compound binds effectively to key proteins involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR) .
Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Various bacterial strains | < 20 | Inhibition of folate synthesis |
| Antifungal | Common fungal pathogens | < 30 | Disruption of fungal cell wall synthesis |
| Anticancer | MCF-7, A549 | 10 - 25 | Induction of apoptosis |
The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes:
- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with amino acid residues in target enzymes, leading to inhibition of their activity.
- Receptor Modulation : The compound may modulate receptor functions by binding to active sites, altering downstream signaling pathways involved in cell proliferation and survival .
Q & A
Q. How can the synthesis of 4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid be optimized for higher purity and yield?
Synthesis optimization involves:
- Stepwise sulfonylation : Reacting 5-bromo-2-methoxybenzenesulfonyl chloride with 4-aminobenzoic acid under controlled pH (7–9) to minimize side reactions. Use anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate .
- Monitoring purity : Employ TLC (thin-layer chromatography) and HPLC (high-performance liquid chromatography) to track reaction progress and isolate intermediates. Adjust solvent systems (e.g., ethyl acetate/hexane gradients) for optimal separation .
- Catalytic efficiency : Optimize reaction temperature (60–80°C) and use bases like sodium bicarbonate to neutralize HCl byproducts, enhancing reaction kinetics .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the sulfonamide linkage (δ ~7.5–8.5 ppm for aromatic protons) and methoxy group (δ ~3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₄H₁₂BrNO₅S; ~394.18 g/mol) and isotopic patterns for bromine .
- Elemental analysis : Verify stoichiometry (C, H, N, S, Br) to confirm purity >95% .
Q. How can solubility challenges be addressed in biological assays?
- Solubility screening : Test polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers, use co-solvents (e.g., 10% PEG-400) or adjust pH to deprotonate the carboxylic acid group (pH >4.5) .
- Salt formation : Synthesize sodium or potassium salts via reaction with NaOH/KOH to improve aqueous solubility for in vitro studies .
Intermediate Research Questions
Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?
- Substitution patterns : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 4-position of the benzoic acid to assess effects on bioactivity. Replace bromine with iodine to study halogen bonding interactions .
- Sulfonamide modifications : Replace the methoxy group with ethoxy or hydroxy groups to evaluate steric and electronic effects on target binding .
Q. What strategies mitigate conflicting data in biological activity assays?
- Controlled experimental replication : Standardize assay conditions (e.g., cell line passage number, serum-free media) to reduce variability. Use positive controls (e.g., known enzyme inhibitors) to validate assay sensitivity .
- Orthogonal assays : Combine enzyme inhibition studies with cellular viability assays (e.g., MTT) to distinguish target-specific effects from cytotoxicity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase or HDACs). Focus on sulfonamide coordination to zinc ions in active sites .
- MD simulations : Perform molecular dynamics (MD) simulations (100 ns) to assess binding stability and identify key residues (e.g., Thr199 in carbonic anhydrase) for mutagenesis studies .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported synthetic yields?
- Mechanistic studies : Use in situ IR spectroscopy to monitor sulfonamide bond formation and identify side reactions (e.g., sulfonate ester formation) .
- Scale-dependent optimization : Compare yields at micro (mg) vs. macro (g) scales. Adjust stoichiometry (e.g., excess sulfonyl chloride) and reaction time for larger batches .
Q. How can the compound’s metabolic stability be evaluated for drug development?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
Q. What industrial-scale purification techniques are feasible without compromising purity?
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for large-scale recrystallization. Monitor crystal growth kinetics to avoid impurity entrapment .
- Continuous flow chemistry : Implement tubular reactors for sulfonylation to enhance mixing and reduce byproduct formation .
Methodological Challenges and Solutions
Q. How to address discrepancies in NMR data across different synthetic batches?
- Standardized protocols : Use deuterated solvents from the same supplier (e.g., DMSO-d₆) and calibrate spectrometers with tetramethylsilane (TMS).
- Impurity profiling : Conduct 2D NMR (COSY, HSQC) to identify minor contaminants (e.g., unreacted 4-aminobenzoic acid) .
Q. What are best practices for ensuring reproducibility in biological assays?
- Blinded experiments : Assign compound codes to eliminate bias. Use automated liquid handlers for consistent dosing .
- Data transparency : Report full experimental details (e.g., solvent lot numbers, incubation times) in supplementary materials .
Emerging Research Directions
Q. Can this compound serve as a precursor for radiopharmaceuticals?
Q. How to explore its role in nanotechnology or material science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
